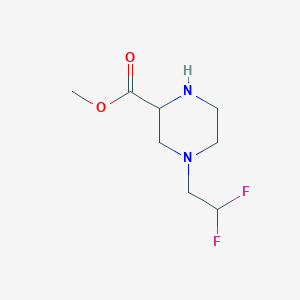

Methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate

Description

Methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a difluoroethyl group attached to the piperazine ring, along with a carboxylic acid methyl ester functional group

Properties

IUPAC Name |

methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2O2/c1-14-8(13)6-4-12(3-2-11-6)5-7(9)10/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZZLXFSDSMANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate typically involves the reaction of piperazine with 2,2-difluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate has been identified as a promising scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity. For instance, derivatives of piperazine compounds have been studied for their ability to modulate chemokine receptors, specifically CXCR3, which is implicated in various autoimmune and inflammatory diseases .

Case Study: CXCR3 Receptor Modulators

A patent describes the use of piperazine derivatives as modulators of the CXCR3 receptor, which plays a role in leukocyte trafficking and inflammation. The compounds exhibited potential therapeutic effects in treating conditions such as rheumatoid arthritis and multiple sclerosis .

Antimicrobial Activity

Anti-Tubercular Agents

Research has indicated that piperazine derivatives can be effective against Mycobacterium tuberculosis. A series of compounds synthesized from piperazine structures demonstrated significant anti-tubercular activity, with some exhibiting low IC50 values, indicating high potency . this compound could serve as a lead compound for further optimization in this area.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 6a | 1.35 | High |

| 6e | 1.75 | Moderate |

| 6k | 2.18 | High |

Neurological Disorders

Lead Optimization Studies

In studies aimed at treating neurological disorders, piperazine amides were evaluated for their ability to inhibit sodium channels (NaV1.7). These channels are crucial in pain signaling pathways, making them targets for analgesic drug development. The incorporation of difluoroethyl groups has been shown to enhance selectivity and potency against NaV1.7 compared to other sodium channels .

Fluorinated Compounds in Drug Design

Role of Fluorine

The introduction of fluorine atoms into drug candidates can significantly influence their pharmacokinetic properties, including metabolic stability and bioavailability. This compound exemplifies this trend; the difluoroethyl group enhances lipophilicity while potentially reducing metabolic degradation . This property is beneficial for compounds intended for oral administration.

Summary of Findings

The applications of this compound span various fields within medicinal chemistry:

- Pharmaceutical Development : Potential as a CXCR3 modulator.

- Antimicrobial Activity : Efficacy against Mycobacterium tuberculosis.

- Neurological Applications : Inhibition of NaV1.7 sodium channels.

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxylic acid methyl ester group may also play a role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

4-(2,2-Difluoroethyl)-piperazine-2-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

4-(2,2-Difluoroethyl)-piperazine-2-carboxylic acid: Lacks the ester group, resulting in different chemical properties.

2,2-Difluoroethyl-piperazine: Lacks the carboxylic acid ester group, affecting its reactivity and applications.

Uniqueness

Methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate is unique due to the combination of the difluoroethyl group and the carboxylic acid methyl ester group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and bioactive molecules.

Biological Activity

Methyl 4-(2,2-difluoroethyl)piperazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperazine family of compounds. Its structure includes a piperazine ring substituted with a difluoroethyl group and a carboxylate moiety, which can influence its pharmacological properties. The presence of fluorine atoms often enhances metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of piperazine compounds can exhibit significant activity against various pathogens, including bacteria and cancer cells.

- Antimicrobial Activity : Compounds with similar structures have been evaluated for their anti-tubercular properties. For example, a study reported several piperazine derivatives that showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may also possess antimicrobial properties.

- Cytotoxicity : The cytotoxic effects of related piperazine compounds have been assessed in various cell lines. For instance, certain derivatives demonstrated low toxicity towards human embryonic kidney (HEK-293) cells while maintaining efficacy against target pathogens . This profile is crucial for developing therapeutic agents with minimal side effects.

- Inhibition of Ion Channels : Piperazine derivatives have been studied for their ability to inhibit sodium channels (NaV1.7 and NaV1.5), which are important in pain signaling and cardiac function . The selectivity over NaV1.5 is particularly important for minimizing cardiac side effects.

Case Study 1: Anti-Tubercular Activity

A study focusing on the design and synthesis of piperazine derivatives highlighted the anti-tubercular potential of these compounds. Among the tested derivatives, some exhibited significant potency against Mycobacterium tuberculosis with favorable IC90 values . This finding suggests that this compound could be further explored as a lead compound in anti-tubercular drug development.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of piperazine derivatives on cancer cell lines. The study utilized an MTT assay to determine cell viability after treatment with various concentrations of the compounds . Results indicated that certain derivatives had potent cytotoxic effects on HeLa cells while showing acceptable safety profiles in normal cells.

| Compound | IC50 (μM) | Cell Line Tested | Cytotoxicity |

|---|---|---|---|

| Compound A | 1.35 | HEK-293 | Low |

| Compound B | 2.18 | HeLa | Moderate |

| This compound | TBD | TBD | TBD |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Fluorinated compounds often exhibit enhanced absorption and distribution characteristics due to their increased lipophilicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.